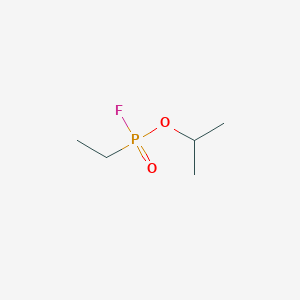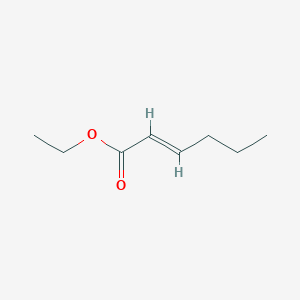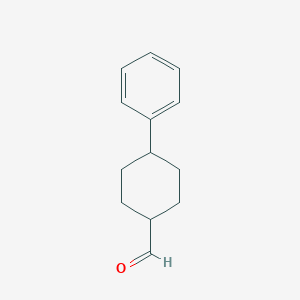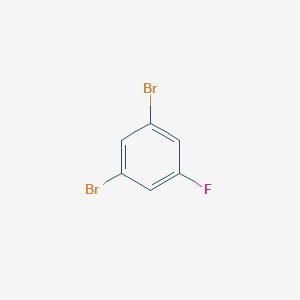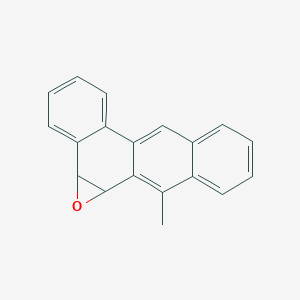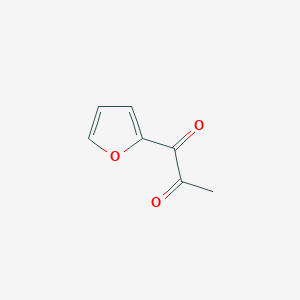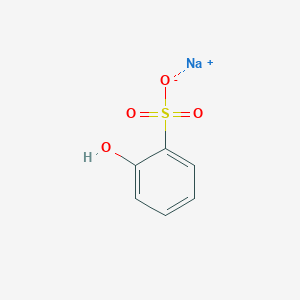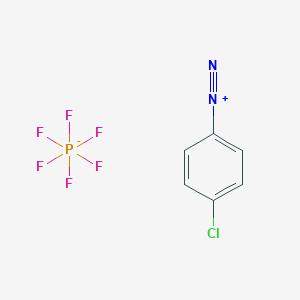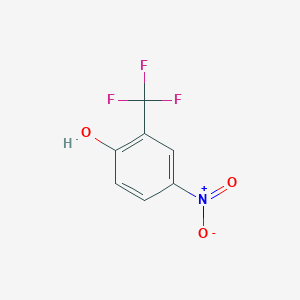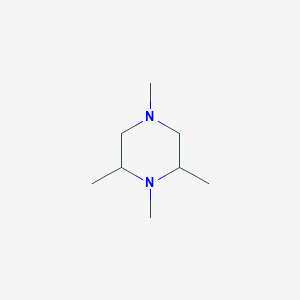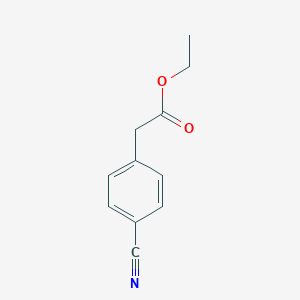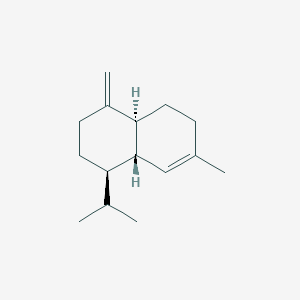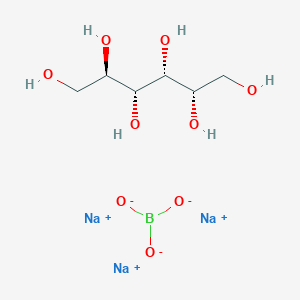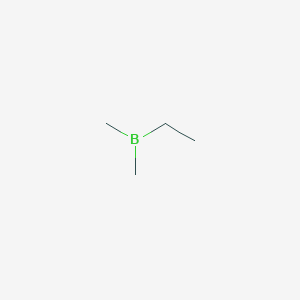
Borane, ethyldimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Borane, ethyldimethyl- is a chemical compound that is widely used in scientific research. It is a colorless liquid that has a pungent odor. This compound is also known as 1,1,1-trimethoxyethane borane or TMEDA-borane. It is a Lewis acid that is used as a reducing agent, a catalyst, and a complexing agent. Borane, ethyldimethyl- is an important compound in synthetic chemistry and has numerous applications in various fields.
Wirkmechanismus
Borane, ethyldimethyl- acts as a Lewis acid and reacts with electron-rich compounds. It donates a pair of electrons to the compound, forming a covalent bond. This reaction is known as a reduction reaction. Borane, ethyldimethyl- is also used as a complexing agent, where it forms a complex with a metal ion. This complexation reaction is important in the synthesis of metal complexes.
Biochemische Und Physiologische Effekte
Borane, ethyldimethyl- is not used in biochemical or physiological studies. It is a synthetic compound that is only used in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
Borane, ethyldimethyl- has several advantages in laboratory experiments. It is a highly reactive reducing agent that is used in the reduction of various compounds. It is also a versatile catalyst that can be used in several reactions. However, borane, ethyldimethyl- is a highly reactive compound that can be dangerous if not handled properly. It is a pyrophoric compound that can ignite spontaneously in air.
Zukünftige Richtungen
There are several future directions for the use of borane, ethyldimethyl-. One potential application is in the synthesis of boron-containing compounds for use in materials science. Borane, ethyldimethyl- can also be used in the synthesis of metal complexes for use in catalysis and materials science. Another potential application is in the development of new reducing agents for use in organic synthesis. Overall, borane, ethyldimethyl- is an important compound in scientific research, and its potential applications are vast.
Synthesemethoden
Borane, ethyldimethyl- can be synthesized by reacting borane with ethyldimethylamine. The reaction takes place at room temperature and yields the desired product in high yield. The synthesis of borane, ethyldimethyl- is a simple and efficient process that is widely used in laboratories.
Wissenschaftliche Forschungsanwendungen
Borane, ethyldimethyl- is an important compound in scientific research. It is used as a reducing agent in organic synthesis. It is also used as a catalyst in various reactions, such as the reduction of ketones and aldehydes. Borane, ethyldimethyl- is also used as a complexing agent in the synthesis of metal complexes. It is an important reagent in the preparation of boron-containing compounds.
Eigenschaften
CAS-Nummer |
1113-22-0 |
|---|---|
Produktname |
Borane, ethyldimethyl- |
Molekularformel |
C4H11B |
Molekulargewicht |
69.94 g/mol |
IUPAC-Name |
ethyl(dimethyl)borane |
InChI |
InChI=1S/C4H11B/c1-4-5(2)3/h4H2,1-3H3 |
InChI-Schlüssel |
QOROTCSPKMPOQB-UHFFFAOYSA-N |
SMILES |
B(C)(C)CC |
Kanonische SMILES |
B(C)(C)CC |
Synonyme |
Ethyldimethylborane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



